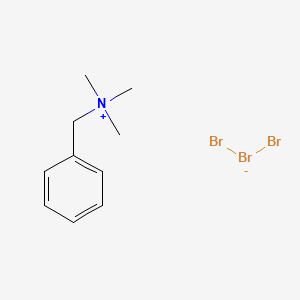

Benzyltrimethylammonium tribromide

Beschreibung

The exact mass of the compound Benzyl trimethyl ammonium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESKQAHRXOSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111865-47-5 | |

| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzyltrimethylammonium (B79724) tribromide (BTMABr₃), a versatile and efficient brominating agent. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce and verify this important chemical compound.

Introduction

Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that serves as a solid, stable, and easy-to-handle source of bromine for various organic transformations. Its applications in organic synthesis are extensive, including the bromination of phenols, aromatic amines, ethers, and alkenes.[1] It is often favored over liquid bromine due to its reduced hazards and ease of accurate measurement. This guide will detail a common and reliable method for its synthesis, starting from the preparation of its precursor, benzyltrimethylammonium bromide, and will also outline the key analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, beginning with the formation of benzyltrimethylammonium bromide, followed by its conversion to the tribromide salt.

Step 1: Synthesis of Benzyltrimethylammonium Bromide

The initial step involves the quaternization of trimethylamine (B31210) with benzyl (B1604629) bromide.

Reaction:

Experimental Protocol:

A general and effective method for this synthesis is as follows:

-

Dissolution: Dissolve benzyl bromide (1 equivalent) in tetrahydrofuran (B95107) (THF), using approximately 50 mL of THF per gram of benzyl bromide.

-

Addition of Amine: To this solution, add trimethylamine (1.5 equivalents), typically as a 33 wt% solution in ethanol.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. During this time, the product, benzyltrimethylammonium bromide, will precipitate as a white solid.

-

Isolation: Cool the suspension to 0°C.

-

Filtration and Washing: Filter the precipitate and wash it with pre-cooled diethyl ether.

-

Drying: Dry the collected white solid under vacuum to yield the final product.

Step 2: Synthesis of this compound

The tribromide is synthesized from a benzyltrimethylammonium salt, such as the chloride or bromide, through the addition of bromine. A common method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1][2]

Reaction:

Experimental Protocol:

-

Preparation of Solution: In a suitable flask, prepare a solution of benzyltrimethylammonium chloride (e.g., 60 mmol) and sodium bromate (e.g., 30 mmol) in water (e.g., 100 mL).[2]

-

Acidification: To this solution, carefully add hydrobromic acid (47%, e.g., 180 mmol).[2]

-

Precipitation: An orange to dark yellow crystalline powder of this compound will precipitate from the solution.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with a minimal amount of cold water, and then dried.

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆NBr₃ |

| Molecular Weight | 389.96 g/mol [3] |

| Appearance | Orange to dark yellow crystalline powder[3] |

| Melting Point | 99-105 °C[3] |

| Purity (Assay) | 99-101%[3] |

Table 2: Spectroscopic Data for Benzyltrimethylammonium Bromide (Precursor)

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) |

| Aromatic Protons | 7.614 |

| Aromatic Protons | 7.54 |

| Benzylic Protons (-CH₂-) | 4.698 |

| Methyl Protons (-N(CH₃)₃) | 3.111 |

Note: The spectroscopic data for the final product, this compound, is best obtained by direct experimental analysis. The expected ¹H NMR spectrum would show peaks corresponding to the benzyl and trimethylammonium protons, while the IR spectrum would exhibit characteristic bands for C-H aromatic and aliphatic stretching and bending vibrations.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the benzyl and trimethylammonium groups. The aromatic protons of the benzyl group are expected to appear in the range of 7.5-8.0 ppm. The benzylic protons will be visible as a singlet further upfield, and the nine equivalent protons of the three methyl groups will also produce a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

C-H bending (aromatic): ~900-675 cm⁻¹

Melting Point Determination

The melting point of the synthesized compound should be determined and compared to the literature value (99-105 °C). A sharp melting point range is indicative of a pure compound.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow.

References

Physical and chemical properties of Benzyltrimethylammonium tribromide

An In-depth Technical Guide to Benzyltrimethylammonium (B79724) Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Benzyltrimethylammonium tribromide (BTMABr₃), a versatile and efficient reagent in organic synthesis. It details its characteristics, synthesis, and key applications, with a focus on its role as a brominating and oxidizing agent.

Physical and Chemical Properties

This compound is a quaternary ammonium (B1175870) salt that serves as a solid, stable, and easy-to-handle source of bromine.[1][2] Its properties make it a safer alternative to liquid bromine, especially for small-scale reactions where precise measurement is crucial.[2]

General and Physical Properties

The key physical identifiers and properties of this compound are summarized in the table below.

| Property | Value | References |

| Appearance | Orange to dark yellow crystalline powder | [1][3][4] |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][5] |

| Molecular Weight | 389.96 g/mol | [1][5] |

| CAS Number | 111865-47-5 | [1][3][5][6] |

| Melting Point | 98-105 °C | [1][3][6] |

| Purity (Assay) | Typically ≥97% | [3][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Stability | Light-sensitive and hygroscopic | [4][7] |

| Storage | Store at room temperature in a dark, inert atmosphere | [1][4][8] |

Chemical Identifiers

| Identifier Type | Value | References |

| IUPAC Name | benzyl(trimethyl)azanium;tribromide | [8] |

| Synonyms | BTMABr₃, Benzyltrimethylammonium bromide dibromide | [1][6] |

| InChI | 1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | [5][6] |

| InChIKey | OQESKQAHRXOSMS-UHFFFAOYSA-N | [5][6] |

| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.Br[Br-]Br | [3][6] |

Spectral Data

While detailed spectral data requires access to specific databases, general information is available. The UV-Visible spectrum of the tribromide (Br₃⁻) anion, the active species, shows a characteristic intense absorption peak around 279 nm.[9] ATR-IR and NMR spectra are also available for this compound through specialized databases.[10][11]

Chemical Reactivity and Applications

This compound is a multifaceted reagent primarily known for its utility as a brominating agent, a mild oxidizing agent, and a phase-transfer catalyst.[1][2][4]

Brominating Agent

BTMABr₃ is an efficient and selective solid brominating agent, offering significant advantages over highly toxic liquid bromine.[2][4] Its reactivity can be controlled by adjusting the molar ratio of the reagent to the substrate, allowing for selective mono-, di-, or tri-bromination of activated aromatic compounds.[12]

-

Aromatic Compounds : It effectively brominates phenols, aromatic amines, ethers, and acetanilides in a dichloromethane-methanol solvent system at room temperature, producing bromo-substituted products in high yields.[12][13]

-

Ketones and Alkenes : The reagent is used for the α-bromination of ketones and the addition of bromine across double bonds in alkenes to form 1,2-dibromo adducts.[4][13] For instance, it can convert acetyl derivatives into dibromoacetyl derivatives.[14]

-

N-Bromoamides : It facilitates the synthesis of N-bromoamides from aliphatic and aromatic amides in an alkaline solution.[15]

Mild Oxidizing Agent

The compound also functions as a mild oxidizing agent for various functional groups.[2][4] It has been successfully used for the oxidation of:

Phase-Transfer Catalyst

As a quaternary ammonium salt, BTMABr₃ can act as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible phases.[1][4] This property is valuable in the production of fine chemicals.[1]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible results in a research setting.

Synthesis of this compound

A common and effective method for synthesizing BTMABr₃ involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[4][13][14]

Methodology:

-

Dissolve benzyltrimethylammonium chloride in water.

-

Add sodium bromate to the solution.

-

Slowly add hydrobromic acid to the aqueous mixture.

-

The reaction produces this compound as a solid precipitate.

-

The product can be collected by filtration, washed, and dried.

Bromination of Acetyl Derivatives

This protocol outlines a general procedure for the dibromination of an acetyl derivative using BTMABr₃, as described in the literature.[14]

Methodology:

-

Dissolve the acetyl derivative (substrate) in a solvent mixture of dichloromethane (B109758) and methanol.

-

Add double the molar quantity of this compound to the solution at room temperature.

-

Stir the mixture. The reaction progress can often be monitored by the decoloration of the orange BTMABr₃ solution.[14]

-

After the reaction is complete (typically 2-7 hours), distill the solvent.[14]

-

Extract the resulting precipitate with a suitable organic solvent (e.g., ether).

-

Dry the organic layer and evaporate the solvent to obtain the crude dibromoacetyl derivative.

-

The final product can be purified by recrystallization.[14]

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazards : The compound is classified as an irritant, causing skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][16]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated area, preferably a chemical fume hood.[17][18] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18][19]

-

Handling : Minimize dust generation and accumulation.[17] Avoid contact with skin and eyes, and prevent ingestion and inhalation.[17][19]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container, protected from light and moisture.[4][8][17][18] Keep away from incompatible materials such as strong oxidizing agents.[18][19]

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[18] If skin or eye contact occurs, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[17][19] If inhaled, move to fresh air immediately.[17][19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 111865-47-5 [chemicalbook.com]

- 5. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound [jstage.jst.go.jp]

- 14. academic.oup.com [academic.oup.com]

- 15. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

Unveiling the Structure of Benzyltrimethylammonium Tribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Benzyltrimethylammonium tribromide (BTMABr₃), a versatile reagent in organic synthesis. This document details its synthesis, physicochemical properties, and the analytical techniques pivotal for its structural characterization. While a definitive single-crystal X-ray structure has not been publicly reported, this guide synthesizes available data to present a thorough understanding of its molecular architecture.

Physicochemical Properties

This compound is a stable, orange to dark yellow crystalline powder.[1] It is recognized for its role as a solid brominating agent and a phase-transfer catalyst, offering a safer and more manageable alternative to liquid bromine.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][2] |

| Molecular Weight | 389.96 g/mol | [1][2] |

| Appearance | Orange to dark yellow crystalline powder | [1] |

| Melting Point | 99-105 °C | [1] |

| CAS Number | 111865-47-5 | [2][3] |

| InChI | InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | [2] |

| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.[Br-][Br]Br | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of Benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution. An alternative method involves the direct reaction of Benzyltrimethylammonium chloride with bromine. A generalized experimental protocol is detailed below.

Experimental Protocol: Synthesis

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (NaBrO₃)

-

Hydrobromic acid (HBr, 48%)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve Benzyltrimethylammonium chloride in distilled water in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of sodium bromate to the cooled solution.

-

To this mixture, add hydrobromic acid dropwise while maintaining the low temperature and vigorous stirring.

-

The formation of an orange-yellow precipitate indicates the formation of this compound.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold distilled water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield the final this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Molecular Structure

The structure consists of a Benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and a linear tribromide anion ([Br₃]⁻). The positive charge on the cation is localized on the quaternary nitrogen atom. The tribromide anion is formed by the association of a bromide ion with a bromine molecule.

Diagram of Molecular Structure:

Caption: Representation of the ionic components of this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) and trimethylammonium groups. The aromatic protons of the benzyl group typically appear as a multiplet in the region of 7.5-7.6 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would be observed as a singlet, and the nine equivalent protons of the three methyl groups (CH₃) attached to the nitrogen would also appear as a singlet, typically at a lower chemical shift.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Distinct signals are expected for the aromatic carbons, the methylene carbon, and the methyl carbons. The chemical shifts would be influenced by the electron-withdrawing effect of the quaternary ammonium (B1175870) group.

3.2.2. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic ring.

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetric stretching vibration of the tribromide anion, which is often observed as a strong, sharp peak in the low-frequency region (around 160 cm⁻¹).

A summary of expected spectroscopic data is presented in Table 2.

| Spectroscopic Data | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR (ppm) | ~7.5-7.6 (m, 5H, Ar-H), Singlet for CH₂ protons, Singlet for N(CH₃)₃ protons |

| ¹³C NMR (ppm) | Signals in the aromatic region (125-140 ppm), Signal for CH₂ carbon, Signal for N(CH₃)₃ carbons |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600 & ~1450 (Ar C=C stretch) |

| Raman (cm⁻¹) | Strong, sharp peak around 160 cm⁻¹ (Br-Br-Br symmetric stretch) |

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a compound like this compound follows a logical progression of experiments.

Diagram of Structure Elucidation Workflow:

Caption: A logical workflow for the structural elucidation of this compound.

Conclusion

The structure of this compound is characterized by the ionic association of a Benzyltrimethylammonium cation and a tribromide anion. Its structure is primarily elucidated through a combination of spectroscopic methods, with NMR providing detailed information about the organic cation and Raman spectroscopy being particularly effective for identifying the tribromide anion. While a definitive single-crystal X-ray structure would provide the most precise atomic arrangement, the available data from various analytical techniques allows for a confident assignment of its chemical structure. This guide provides researchers and professionals with the fundamental knowledge and experimental considerations for the synthesis and structural characterization of this important brominating agent.

References

Unveiling Benzyltrimethylammonium Tribromide (BTMA-Br3): A Comprehensive Technical Guide

This in-depth guide explores the discovery, historical development, and chemical applications of Benzyltrimethylammonium Tribromide (BTMA-Br3). Primarily targeting researchers, scientists, and professionals in chemical synthesis, this document provides a detailed overview of its properties, synthesis protocols, and diverse applications as a versatile brominating and oxidizing agent.

Introduction and Historical Context

This compound, a quaternary ammonium (B1175870) tribromide, has emerged as a significant reagent in organic synthesis. It is a stable, crystalline solid, offering a safer and more convenient alternative to highly toxic and corrosive liquid bromine.[1] The development of solid brominating agents like BTMA-Br3 was driven by the need for reagents that are easier to handle, weigh, and use in stoichiometric amounts, particularly for small-scale reactions.[1][2] Its historical development is rooted in the broader effort to create selective and milder brominating agents, moving away from the harsh conditions often required for reactions with elemental bromine.[2][3]

Physicochemical Properties

BTMA-Br3 is recognized by several synonyms, including BTMABr3 and Benzyltrimethylammonium bromide dibromide.[4][5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111865-47-5 | [4][5] |

| Molecular Formula | C10H16Br3N | [5] |

| Molecular Weight | 389.95 g/mol | [4] |

| Melting Point | 99-101 °C | [5] |

| Appearance | Orange crystalline solid | [2] |

Synthesis of BTMA-Br3

The synthesis of quaternary ammonium tribromides like BTMA-Br3 is a straightforward process. While the search results provide a general method for preparing tetrabutylammonium (B224687) tribromide (TBA Br3), a similar principle applies to the synthesis of BTMA-Br3.[2]

Experimental Protocol: Synthesis of a Quaternary Ammonium Tribromide (Adapted for BTMA-Br3)

-

Dissolution: Dissolve Benzyltrimethylammonium bromide in water.

-

Addition of Bromate (B103136): Add a stoichiometric amount of a suitable bromate salt (e.g., sodium bromate) to the solution.

-

Acidification: Slowly add hydrobromic acid to the stirred solution at room temperature.[2]

-

Precipitation: An orange precipitate of BTMA-Br3 will form immediately.[2]

-

Isolation and Purification: Filter the precipitate and recrystallize from an appropriate solvent system, such as an ether-dichloromethane mixture, to yield the purified crystalline product.[2]

Applications in Organic Synthesis

BTMA-Br3 is a versatile reagent with a broad range of applications in organic synthesis, primarily as a brominating and oxidizing agent.[1][3] Its solid nature and high selectivity make it a preferred choice in many synthetic transformations.[3]

BTMA-Br3 is highly effective for the bromination of alkenes, yielding 1,2-dibromo adducts.[6] The reaction proceeds smoothly in both aprotic and protic solvents, demonstrating good yields and regioselectivity.[6] The mechanism involves a stereospecific anti-dibromo addition.[6]

Experimental Protocol: Bromination of an Alkene with BTMA-Br3

-

Dissolution: Dissolve the alkene in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Add an equimolar amount of BTMA-Br3 to the solution.

-

Reaction: Stir the mixture at room temperature. The disappearance of the orange-red color of BTMA-Br3 indicates the completion of the reaction.[3]

-

Work-up: The reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by standard extraction and purification procedures.

BTMA-Br3 serves as an excellent reagent for the electrophilic bromination of aromatic compounds. A key advantage is the ability to control the degree of bromination by adjusting the stoichiometry of the reagent.[3] This allows for the selective synthesis of mono-, di-, or tri-brominated products, which is often difficult to achieve with elemental bromine, especially for highly activated rings like phenols and anilines.[3]

Quantitative Data: Bromination of Phenol with BTMA-Br3

| Molar Ratio (Phenol:BTMA-Br3) | Major Product | Reference |

| 1:1 | Monobromophenol | [3] |

| 1:2 | Dibromophenol | [3] |

| 1:3 | Tribromophenol | [3] |

Beyond bromination, BTMA-Br3 is also utilized as an oxidizing agent for various functional groups.[1]

-

Oxidation of Sulfides: It can selectively oxidize sulfides to sulfoxides.[1]

-

Oxidation of Alcohols, Aldehydes, and Diols: BTMA-Br3 has been employed for the oxidation of alcohols, aldehydes, and diols.[1]

BTMA-Br3 is instrumental in the synthesis of heterocyclic structures. For instance, it is used in the conversion of aryl thioureas to 2-aminobenzothiazoles.[1] It also facilitates the regioselective bromination of phthalazin-1(2H)-ones, a key step in the synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones.[7]

Safety and Handling

While BTMA-Br3 is a safer alternative to liquid bromine, it should still be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Conclusion

This compound (BTMA-Br3) has established itself as a valuable and versatile reagent in modern organic synthesis. Its discovery and development have provided chemists with a safer, more convenient, and highly selective alternative to elemental bromine for a wide array of chemical transformations, including brominations and oxidations. The ability to control reaction stoichiometry for selective outcomes underscores its importance in the synthesis of complex organic molecules and heterocyclic systems. As research continues, the applications of BTMA-Br3 are expected to expand further, solidifying its role in the synthetic chemist's toolkit.

References

- 1. This compound [oakwoodchemical.com]

- 2. scispace.com [scispace.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ベンジルトリメチルアンモニウムトリブロミド - BTMABr3, ベンジルトリメチルアンモニウムブロミドジブロミド [sigmaaldrich.com]

- 5. This compound 97 111865-47-5 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. Regioselective Synthesis of Substituted 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyltrimethylammonium tribromide mechanism of bromination

An In-depth Technical Guide to the Bromination Mechanisms of Benzyltrimethylammonium (B79724) Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tribromide (BTMA-Br₃) is a stable, crystalline, and versatile brominating agent that serves as a safer and more convenient alternative to elemental bromine.[1] Its efficacy in the selective bromination of a wide range of organic substrates, including aromatic compounds, alkenes, and ketones, has made it an invaluable tool in organic synthesis. This guide provides a comprehensive overview of the core mechanisms of bromination using BTMA-Br₃, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The reagent's solid nature allows for precise quantitative handling, and its reactions are often characterized by high yields and mild conditions.[2][3]

Core Bromination Mechanisms

BTMA-Br₃ acts as an electrophilic bromine source. The large benzyltrimethylammonium cation stabilizes the tribromide anion (Br₃⁻), which is in equilibrium with molecular bromine (Br₂) and a bromide anion (Br⁻). This equilibrium provides a controlled release of the brominating agent.

Br₃⁻ ⇌ Br₂ + Br⁻

The reaction mechanism varies depending on the substrate being brominated.

Electrophilic Aromatic Substitution

BTMA-Br₃ is highly effective for the bromination of activated aromatic rings, such as those in phenols, anilines, and aromatic ethers.[4] The reaction proceeds via a classic electrophilic aromatic substitution pathway. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine.

-

For Highly Activated Rings (Phenols, Anilines): The reaction can proceed rapidly in solvents like dichloromethane-methanol at room temperature.[4] The high reactivity of these substrates allows for direct bromination without a catalyst. By controlling the stoichiometry of BTMA-Br₃, one can achieve selective mono-, di-, or tri-bromination.[5]

-

For Less Activated Arenes: A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often required. The catalyst polarizes the bromine molecule, generating a more potent electrophilic species (Br⁺), which is then attacked by the arene.[4][5]

Caption: Electrophilic substitution on an activated phenol ring.

Electrophilic Addition to Alkenes

BTMA-Br₃ reacts with alkenes to yield 1,2-dibromo adducts.[4][6] The mechanism involves the electrophilic addition of bromine across the double bond. A key feature of this reaction is its stereospecificity, typically resulting in anti-addition. This is explained by the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the three-membered ring from the opposite face (backside attack), leading to the observed anti stereochemistry.[6][7][8]

In protic solvents like methanol (B129727), solvent molecules can compete with the bromide ion as the nucleophile, leading to the formation of bromo-methoxy products alongside the dibromo adduct.[6]

Caption: Formation of a bromonium ion leads to anti-addition.

Alpha-Bromination of Carbonyls

BTMA-Br₃ is effective for the bromination of acetyl derivatives (ketones) at the alpha-carbon position.[3] The reaction typically proceeds under mild conditions in a dichloromethane-methanol solvent system. The mechanism involves the formation of an enol or enolate intermediate, which is the active nucleophile.

It has been proposed that in the presence of methanol, the active brominating species may be methyl hypobromite (B1234621) (CH₃OBr), generated from the reaction of BTMA-Br₃ with methanol.[3] This species is then attacked by the enol form of the ketone. Using a stoichiometric amount of BTMA-Br₃ leads to monobromination, while using a two-fold excess yields the dibromoacetyl derivative.[3]

Caption: Bromination of a ketone via its enol tautomer.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the bromination of various substrates using BTMA-Br₃, as reported in the literature.

Table 1: Dibromination of Acetyl Derivatives [3]

| Starting Material (R-COCH₃) | R Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetophenone | C₆H₅ | 2 | 86 |

| 4'-Methylacetophenone | 4-CH₃C₆H₄ | 2 | 92 |

| 4'-Methoxyacetophenone | 4-CH₃OC₆H₄ | 3 | 95 |

| 4'-Chloroacetophenone | 4-ClC₆H₄ | 3 | 91 |

| 4'-Bromoacetophenone | 4-BrC₆H₄ | 3 | 93 |

| 4'-Nitroacetophenone | 4-NO₂C₆H₄ | 7 | 89 |

| 2'-Methoxyacetophenone | 2-CH₃OC₆H₄ | 4 | 85 |

| 2-Acetylthiophene | 2-Thienyl | 2.5 | 90 |

| Phenylacetone | C₆H₅CH₂ | 4 | 89 |

| Pinacolone | (CH₃)₃C | 7 | 75 |

Reactions performed with a 2:1 molar ratio of BTMA-Br₃ to substrate in CH₂Cl₂-CH₃OH at room temperature.

Table 2: Bromination of Alkenes [6]

| Alkene | Solvent | Product(s) | Yield (%) |

|---|---|---|---|

| Styrene | CH₂Cl₂ | 1,2-Dibromo-1-phenylethane | 92 |

| Styrene | CH₃OH | 1-Bromo-2-methoxy-1-phenylethane | 80 |

| Styrene | Acetic Acid | 2-Bromo-1-phenylethyl acetate | 75 |

| Cyclohexene | CH₂Cl₂ | trans-1,2-Dibromocyclohexane | 95 |

| Cyclohexene | CH₃OH | trans-1-Bromo-2-methoxycyclohexane | 87 |

| Methyl Cinnamate | CH₂Cl₂ | Methyl 2,3-dibromo-3-phenylpropanoate | 87 |

Reactions performed at room temperature.

Experimental Protocols

Preparation of this compound (BTMA-Br₃)[3]

To a solution of benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (B103136) (2.7 g, 18 mmol) in water (100 ml), 47% hydrobromic acid (21.6 g, 120 mmol) is added dropwise with stirring at room temperature. The orange precipitate that forms is filtered, washed with water, and dried in a desiccator. The resulting solid is then recrystallized from acetic acid to afford pure BTMA-Br₃.

General Protocol for Dibromination of Acetyl Derivatives[3]

To a solution of the acetyl derivative (e.g., acetophenone, 0.5 g, 4.16 mmol) in a mixture of dichloromethane (B109758) (50 ml) and methanol (20 ml), BTMA-Br₃ (3.4 g, 8.74 mmol) is added. The mixture is stirred at room temperature for 2-7 hours, during which the orange color of the solution fades. The solvent is then removed under reduced pressure. The resulting precipitate is extracted with ether (4 x 40 ml). The combined ether layers are dried over anhydrous magnesium sulfate (B86663) and evaporated in vacuo to give the crude product, which can be purified by recrystallization.

General Protocol for Bromination of Alkenes[6]

A solution of BTMA-Br₃ (1.1 mmol) in the desired solvent (20 ml) is added dropwise to a stirred solution of the alkene (1.0 mmol) in the same solvent (10 ml) at room temperature. The reaction mixture is stirred until the orange color disappears. The solvent is evaporated under reduced pressure, and the residue is extracted with ether. The ether layer is washed with a dilute aqueous solution of sodium thiosulfate, followed by water, and then dried over magnesium sulfate. After evaporation of the ether, the product is isolated and purified by distillation or recrystallization.

Caption: A typical workflow for a bromination reaction using BTMA-Br3.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate safety precautions.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation.[9][10]

-

Handling: Minimize dust generation. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed when not in use.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

-

Spills: In case of a spill, vacuum or sweep up the material into a suitable disposal container. Avoid creating dust. Ensure adequate ventilation.[11]

-

First Aid:

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[10]

References

- 1. This compound [oakwoodchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. academic.oup.com [academic.oup.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. guidechem.com [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. This compound 97 111865-47-5 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Theoretical Underpinnings of Benzyltrimethylammonium Tribromide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) tribromide (BTMABr3) is a versatile and selective brominating agent utilized in a wide array of organic syntheses. Its solid, stable nature makes it a safer and more convenient alternative to liquid bromine. This technical guide delves into the theoretical aspects of BTMABr3 reactivity, drawing upon computational and kinetic studies of analogous quaternary ammonium (B1175870) tribromides to elucidate its reaction mechanisms. By examining proposed transition states, reaction pathways, and the influence of electronic effects, this paper aims to provide a comprehensive understanding for researchers leveraging this reagent in synthetic and drug development applications.

Introduction

Benzyltrimethylammonium tribromide (BTMABr3) has emerged as a significant reagent in organic chemistry, valued for its efficacy as a brominating and oxidizing agent.[1][2] It offers high yields, rapid reaction times, and straightforward operational handling.[3] A key advantage of BTMABr3 is the ability to control the stoichiometry of bromination by simply adjusting the molar ratio of the reagent to the substrate, allowing for selective mono-, di-, or tri-bromination of aromatic compounds.[3] This reagent has proven effective in the bromination of phenols, aromatic amines, ethers, and acetanilides, as well as in the oxidation of alcohols and sulfides.[1][4]

From a theoretical standpoint, the reactivity of BTMABr3 is governed by the nature of the tribromide anion (Br₃⁻) and its interaction with the benzyltrimethylammonium cation. While direct computational studies specifically on BTMABr3 are not extensively documented in the reviewed literature, valuable insights can be gleaned from theoretical and kinetic investigations of structurally similar reagents, such as phenyltrimethylammonium (B184261) tribromide (PTT) and tetrabutylammonium (B224687) tribromide (TBABr₃).[5][6] These studies form the basis of our understanding of the mechanistic pathways involved in BTMABr3-mediated reactions.

Mechanistic Pathways and Theoretical Considerations

The reactivity of quaternary ammonium tribromides can proceed through several proposed mechanisms. The prevailing theories center on whether the active brominating species is the free tribromide anion or the undissociated ion pair.

Role of the Tribromide Anion (Br₃⁻)

One proposed mechanism involves the dissociation of the quaternary ammonium tribromide to release the tribromide anion, which then acts as the electrophile. However, quantum mechanics (QM) modeling of the Br₃⁻ anion suggests that its Lowest Unoccupied Molecular Orbital (LUMO) energy is relatively high, which casts doubt on its role as a potent electrophile in reactions occurring at room temperature.[6]

The Undissociated Ion Pair Mechanism

A more plausible mechanism, supported by computational studies on TBABr₃, suggests that the undissociated ion pair is the active brominating species.[6] In this model, the cation plays a crucial role in modulating the reactivity of the tribromide anion. The interaction between the cation and the Br₃⁻ anion can influence the polarization of the Br-Br bonds, making one of the terminal bromine atoms more electrophilic.

The proposed workflow for a theoretical investigation into BTMABr3 reactivity, based on analogous systems, is depicted below.

Proposed Transition State for Electrophilic Aromatic Bromination

Computational studies on the bromination of phenol with TBABr₃ suggest a transition state where the tribromide moiety approaches the para position of the phenol ring at an angle close to 90 degrees.[6] This geometry allows for optimal orbital interaction between the Highest Occupied Molecular Orbital (HOMO) of the phenol and the LUMO of the tribromide. A similar transition state is anticipated for reactions involving BTMABr3.

The logical relationship for the proposed para-selective bromination mechanism is illustrated in the following diagram.

Kinetic Studies and Activation Parameters

Kinetic studies on the bromination of 2-acetyl benzofurans using phenyltrimethylammonium tribromide (PTT) provide valuable quantitative data that can be used to infer the reactivity of BTMABr3.[5][7] The reaction was found to be first order with respect to the benzofuran (B130515) substrate and inverse first order with respect to PTT.[5]

The following table summarizes the activation parameters calculated from the temperature dependence of the reaction rate for the bromination of various substituted 2-acetyl benzofurans with PTT in acetic acid.[7]

| Substituent | ΔH# (kJ/mol) | ΔS# (J/K·mol) | ΔG# (kJ/mol) at 303 K |

| 5-Methoxy | 78.66 | -76.39 | 95.79 |

| 5-H | 80.85 | -78.32 | 97.13 |

| 5-Bromo | 77.79 | -62.09 | 96.63 |

| 5-Nitro | 78.32 | -62.09 | 97.13 |

Data sourced from kinetic studies on Phenyltrimethylammonium Tribromide.[7]

The negative entropy of activation (ΔS#) values suggest a highly organized transition state.[5] The isokinetic temperature for these reactions was determined to be 333 K, which is higher than the experimental temperatures, indicating that the reactions are entropy-controlled.[7] The order of reactivity (5-methoxy > 5-H > 5-bromo > 5-nitro) is consistent with the electronic effects of the substituents, where electron-donating groups accelerate the reaction and electron-withdrawing groups retard it.[7]

Experimental and Computational Protocols

Kinetic Measurement Protocol (Adapted from PTT studies)

The kinetic studies of bromination reactions are typically performed spectrophotometrically.[5][7]

-

Preparation of Solutions: Standard solutions of the substrate, the brominating agent (e.g., BTMABr3), and any acid catalyst (e.g., H₂SO₄) are prepared in a suitable solvent, such as glacial acetic acid.[7]

-

Temperature Equilibration: The reactant solutions are placed in separate flasks and allowed to equilibrate to the desired reaction temperature in a thermostat.[7]

-

Initiation of Reaction: The solutions are mixed to initiate the reaction.

-

Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals, and the absorbance of the brominating agent is measured at its λ_max (e.g., 405 nm for PTT).[7] The decrease in concentration of the tribromide species is monitored over time.

-

Data Analysis: The rate constants are determined from the linear plot of the logarithm of the brominating agent's concentration versus time.[5]

Computational Protocol (Adapted from TBABr₃ studies)

Theoretical investigations into the reaction mechanism typically employ Density Functional Theory (DFT).

-

Software: Calculations are performed using a computational chemistry software package like Gaussian.[8]

-

Methodology: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.[8]

-

Geometry Optimization: The geometries of the reactants, transition states, and products are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

-

Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) method can be used to connect the transition state to the corresponding reactants and products.[9]

-

Energy Profile: The relative energies of the stationary points are calculated to construct a reaction energy profile, from which the activation energy can be determined.[6]

The general workflow for such an experimental and computational investigation is outlined below.

Conclusion

While direct theoretical studies on the reactivity of this compound are emerging, a robust theoretical framework can be constructed by drawing parallels with analogous quaternary ammonium tribromides. Computational evidence points towards a mechanism involving the undissociated ion pair as the active brominating species, proceeding through a highly organized, entropy-controlled transition state. The regioselectivity of the reaction is governed by orbital interactions, favoring para-substitution in many aromatic systems. Kinetic data from similar reagents corroborates the influence of electronic effects on the reaction rate. For drug development professionals and synthetic chemists, this theoretical understanding provides a basis for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways utilizing the versatile and selective properties of BTMABr3. Further dedicated computational studies on BTMABr3 will undoubtedly provide deeper insights and enhance its application in complex molecule synthesis.

References

- 1. This compound [oakwoodchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. jocpr.com [jocpr.com]

- 8. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.smu.edu [s3.smu.edu]

A Technical Guide to the Spectral Analysis of Benzyltrimethylammonium Tribromide

This document provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for Benzyltrimethylammonium tribromide (BTMABr₃). It includes detailed experimental protocols, tabulated spectral data, and structural interpretations essential for the characterization and quality control of this versatile brominating reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the benzyl (B1604629) and trimethylammonium moieties of the cation.

Experimental Protocol for NMR

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the compound must be fully dissolved.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (300-400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound based on its structure and data for analogous compounds[1][2][3].

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅ -) |

| ~4.8 | Singlet | 2H | Benzylic protons (-CH₂ -N⁺) |

| ~3.3 | Singlet | 9H | N-Methyl protons (-N⁺(CH₃ )₃) |

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~130 - 128 | Aromatic carbons (C ₆H₅-) |

| ~70 | Benzylic carbon (-C H₂-N⁺) |

| ~55 | N-Methyl carbons (-N⁺(C H₃)₃) |

Logical Relationship of Structure and NMR Signals

The diagram below illustrates the correlation between the molecular structure of the Benzyltrimethylammonium cation and its expected NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique confirms the presence of aromatic and aliphatic C-H bonds.

Experimental Protocol for FTIR (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5]

-

Sample Preparation:

-

Ensure all equipment (agate mortar, pestle, die set) is perfectly clean and dry to avoid moisture contamination, which appears as broad peaks in the spectrum.[6]

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopy-grade KBr powder.[5][7] The sample concentration should be between 0.2% and 1%.[6]

-

Grind the sample into a fine powder in the agate mortar first. Then add the KBr powder and gently but thoroughly mix for about a minute to ensure a homogeneous mixture.[6][7]

-

-

Pellet Formation:

-

Assemble the die set and transfer the powder mixture into the collar.

-

Place the die set into a hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

FTIR Spectral Data

The following table lists the characteristic absorption bands expected for this compound.[8][9][10][11]

Table 3: FTIR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (from CH₂ and CH₃ groups) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1470 - 1350 | Medium | C-H Bend (Scissoring/Bending) |

| ~750 and ~700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, this technique is particularly useful for identifying the tribromide (Br₃⁻) anion, which has a distinct and strong absorption profile.

Experimental Protocol for UV-Vis

This protocol describes the analysis of a sample in solution.[12]

-

Sample Preparation:

-

Prepare a dilute solution of this compound using a UV-transparent solvent (e.g., Methanol, Acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Use a quartz cuvette for the measurement, as glass absorbs in the UV region.[12]

-

Ensure the cuvette is clean by rinsing it with the solvent multiple times.[12]

-

-

Data Acquisition:

-

Fill the cuvette with the pure solvent to be used for the sample solution. This will serve as the blank or reference.[13]

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with the cuvette containing the sample solution.

-

Scan the absorbance from approximately 200 nm to 400 nm.

-

UV-Vis Spectral Data

The UV-Vis spectrum is dominated by the absorbance of the tribromide anion.

Table 4: UV-Vis Spectral Data

| λmax (nm) | Solvent | Assignment |

|---|---|---|

| ~279 | Methanol | π* ← π transition of the Tribromide (Br₃⁻) anion[14] |

| ~260 | Methanol | π* ← π transition of the Benzene ring |

The intense absorption around 279 nm is a characteristic fingerprint for the presence of the tribromide anion[14].

Overall Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. Benzyltrimethylammonium bromide | C10H16BrN | CID 21449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyltrimethylammonium bromide(5350-41-4) 13C NMR spectrum [chemicalbook.com]

- 3. Benzyltrimethylammonium chloride(56-93-9) 13C NMR [m.chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR [terpconnect.umd.edu]

- 12. ossila.com [ossila.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. researchgate.net [researchgate.net]

Solubility of Benzyltrimethylammonium Tribromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyltrimethylammonium (B79724) tribromide (BTMABr3), a versatile reagent in organic synthesis. Due to its increasing importance as a stable and manageable brominating agent, understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a typical experimental workflow.

Core Data: Solubility Profile

Benzyltrimethylammonium tribromide is a crystalline solid, and its solubility is influenced by the polarity of the solvent.[1][2] While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the following table summarizes the available information. It is noted that for many solvents, only qualitative descriptions are available.

| Solvent | Molecular Formula | Solvent Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[3] | Not Specified | Ultrasonic assistance may be required.[3] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] | Not Specified | |

| Acetic Acid | CH₃COOH | Polar Protic | Sparingly Soluble | Not Specified | Solubility is reportedly increased in the presence of zinc chloride (ZnCl₂).[4] |

| Dichloromethane (CH₂Cl₂) - Methanol (CH₃OH) | - | Mixture | Soluble | Not Specified | A mixture of these solvents is commonly used for bromination reactions.[4] |

| Aprotic Solvents | - | - | Generally Used | Not Specified | Often employed for bromination of alkenes. |

Note: The lack of extensive quantitative data highlights an opportunity for further research to fully characterize the solubility profile of this important reagent.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a reliable experimental protocol. This method is based on achieving isothermal equilibrium.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of dry nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) by dividing the mass of the dried solute by the volume of the supernatant collected.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bromination of an aromatic compound using this compound, a common application where its solubility is a key factor.

Caption: Experimental workflow for a typical bromination reaction.

References

An In-depth Technical Guide on the Thermal Stability of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyltrimethylammonium tribromide (BTMAT) is a quaternary ammonium (B1175870) polyhalide that serves as an effective and selective brominating agent in various organic transformations. Its stability and ease of handling as a crystalline solid make it a safer alternative to elemental bromine.[1] Understanding the thermal stability of BTMAT is crucial for its safe storage, handling, and application in chemical processes, particularly those conducted at elevated temperatures. Thermal decomposition can lead to the release of hazardous gases and compromise the integrity of a reaction. This guide aims to consolidate the available thermal data for BTMAT and provide standardized methodologies for its further thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆Br₃N | [2][3][4] |

| Molecular Weight | 390.96 g/mol | [4] |

| Appearance | Orange to yellow crystalline powder | [2][5] |

| Melting Point | 98 - 104 °C | [2][3][4][5][6] |

Thermal Stability Data

As of the date of this publication, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound has not been identified in a comprehensive review of scientific literature. The primary thermal event documented is its melting point.

It is generally noted that organic tribromides exhibit stability up to 200°C. However, without specific data for BTMAT, this should be considered a general guideline and not a substitute for rigorous experimental determination. The melting point range of 98-104°C indicates the temperature at which the solid-to-liquid phase transition occurs.[2][3][4][5][6] Decomposition is expected to occur at temperatures above the melting point.

Experimental Protocols for Thermal Analysis

To facilitate the thermal characterization of this compound, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are based on standard methods for the analysis of organic salts and energetic materials.[7][8][9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Carefully place 5-10 mg of finely ground this compound into a clean, tared TGA crucible (typically aluminum or platinum).[7] The exact sample mass should be recorded.

-

Instrument Setup:

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) (T_peak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[7] A pinhole should be pierced in the lid to allow for the release of any evolved gases.[7]

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[11]

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Identify the onset temperature and peak temperature of any exothermic events, which would indicate decomposition.

-

Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area of the exothermic peak(s).

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a chemical compound such as this compound.

Caption: Workflow for thermal stability assessment.

Conclusion

While this compound is recognized as a stable crystalline solid, a thorough understanding of its thermal limits is essential for its safe and effective use. This guide has presented the currently available thermal data, namely its melting point. In the absence of published TGA and DSC studies, detailed, generalized protocols for these analyses have been provided to empower researchers to perform these crucial assessments. The outlined workflow provides a systematic approach to thermal stability characterization. It is strongly recommended that experimental TGA and DSC analyses be conducted to definitively determine the decomposition profile of this compound before its use in applications where it may be subjected to elevated temperatures.

References

- 1. researchgate.net [researchgate.net]

- 2. B24470.14 [thermofisher.com]

- 3. This compound, 97% 111865-47-5 India [ottokemi.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. epfl.ch [epfl.ch]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Benzyltrimethylammonium Tribromide: A Selective and Efficient Reagent for Bromination Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) is a stable, crystalline, and easy-to-handle brominating agent that serves as a safer and more convenient alternative to liquid bromine.[1] Its application in organic synthesis is widespread, particularly in the selective bromination of a variety of functional groups, including aromatic compounds and alkenes.[2] This reagent offers several advantages, such as high reactivity, selectivity that can be controlled by reaction conditions, and simplified stoichiometric management.[2] These characteristics make BTMA-Br₃ an invaluable tool in the synthesis of pharmaceuticals and other fine chemicals where precise and controlled bromination is crucial.

Applications in Selective Bromination

BTMA-Br₃ has demonstrated high efficacy in the electrophilic aromatic substitution of activated and moderately activated aromatic rings, as well as in the addition reactions to alkenes. The selectivity of the bromination can often be tuned by adjusting the stoichiometry of the reagent and the choice of solvent.

Bromination of Aromatic Ethers

Aromatic ethers undergo facile and selective bromination with BTMA-Br₃ to yield mono-, di-, or tri-bromo derivatives in excellent yields. The degree of bromination can be controlled by the molar ratio of BTMA-Br₃ to the substrate. The reaction typically proceeds under mild conditions, for instance, in a dichloromethane-methanol solvent system or acetic acid in the presence of a Lewis acid like zinc chloride.[3]

Table 1: Selective Bromination of Aromatic Ethers with BTMA-Br₃ [3]

| Substrate | Molar Ratio (BTMA-Br₃ : Substrate) | Solvent System | Product(s) | Yield (%) |

| Anisole | 1:1 | CH₂Cl₂-MeOH | p-Bromoanisole | ~100 |

| Anisole | 2:1 | CH₂Cl₂-MeOH | 2,4-Dibromoanisole | ~100 |

| Anisole | 3:1 | CH₂Cl₂-MeOH | 2,4,6-Tribromoanisole | ~100 |

| Phenetole | 1:1 | CH₂Cl₂-MeOH | p-Bromophenetole | ~100 |

| Diphenyl ether | 1:1 | CH₂Cl₂-MeOH | p-Bromodiphenyl ether | ~100 |

Protocol 1: General Procedure for the Monobromination of Aromatic Ethers

-

Dissolve the aromatic ether (1 mmol) in a mixture of dichloromethane (B109758) (10 mL) and methanol (B129727) (5 mL).

-

To this solution, add benzyltrimethylammonium tribromide (1 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275).

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the crude product by column chromatography or recrystallization to afford the desired monobrominated aromatic ether.

Bromination of Phenols

Phenols, being highly activated aromatic systems, are readily brominated by BTMA-Br₃. The high reactivity of phenols often leads to polybromination with traditional brominating agents. However, with BTMA-Br₃, controlled monobromination, particularly at the para-position, can be achieved with high selectivity by using stoichiometric amounts of the reagent.[4] Tetraalkylammonium tribromides, in general, are known to be highly para-selective for the bromination of phenols.[1]

Table 2: Regioselective Bromination of Phenols

| Substrate | Molar Ratio (BTMA-Br₃ : Substrate) | Solvent | Product | Selectivity | Yield (%) |

| Phenol (B47542) | 1:1 | CH₂Cl₂-MeOH | 4-Bromophenol | High para | Good |

| p-Cresol | 1:1 | CH₂Cl₂-MeOH | 2-Bromo-4-methylphenol | High ortho | Good |

| o-Cresol | 1:1 | CH₂Cl₂-MeOH | 4-Bromo-2-methylphenol | High para | Good |

Protocol 2: para-Selective Monobromination of Phenol

-

In a round-bottom flask, dissolve phenol (1 mmol) in a 2:1 mixture of dichloromethane and methanol (15 mL).

-

Add this compound (1 mmol) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add an aqueous solution of sodium bisulfite to quench excess bromine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield 4-bromophenol.

Bromination of Anilines

Direct bromination of anilines is often challenging due to the high reactivity of the amino group, which can lead to polybromination and oxidation side reactions. A common strategy to control the reactivity is the protection of the amino group as an acetanilide (B955). The resulting N-acetyl group is still an ortho, para-director but is less activating, allowing for more controlled bromination. BTMA-Br₃ can be effectively used for the bromination of these protected anilines, followed by deprotection to yield the desired bromoaniline.

Table 3: Bromination of Acetanilide

| Substrate | Molar Ratio (BTMA-Br₃ : Substrate) | Solvent | Product | Yield (%) |

| Acetanilide | 1:1 | Acetic Acid | 4-Bromoacetanilide | High |

Protocol 3: Selective para-Bromination of Aniline (B41778) via Acetanilide

-

Step 1: Acetylation of Aniline

-

To a stirred solution of aniline (10 mmol) in glacial acetic acid (20 mL), add acetic anhydride (B1165640) (11 mmol) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide (10 mmol) in glacial acetic acid (30 mL).

-

Add this compound (10 mmol) portion-wise to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into water to precipitate the crude 4-bromoacetanilide.

-

Collect the product by filtration, wash with water, and then with a dilute solution of sodium bisulfite.

-

Recrystallize the product from ethanol (B145695).

-

-

Step 3: Hydrolysis of 4-Bromoacetanilide

-

Reflux the purified 4-bromoacetanilide (8 mmol) in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (10 mL) for 1-2 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the 4-bromoaniline.

-

Collect the product by filtration, wash with water, and dry.

-

α-Bromination of Ketones

BTMA-Br₃ is an effective reagent for the α-bromination of ketones. The reaction proceeds through an enol or enolate intermediate and provides a convenient route to α-bromoketones, which are valuable synthetic intermediates. The use of a solid reagent like BTMA-Br₃ avoids the hazards associated with using liquid bromine.

Table 4: α-Bromination of Acetophenones

| Substrate | Molar Ratio (Reagent : Substrate) | Solvent | Product | Yield (%) |

| Acetophenone (B1666503) | 1:1 | THF | α-Bromoacetophenone | Good |

| 4'-Methoxyacetophenone | 1:1 | THF | 2-Bromo-1-(4-methoxyphenyl)ethanone | High |

| 4'-Nitroacetophenone | 1:1 | THF | 2-Bromo-1-(4-nitrophenyl)ethanone | Moderate |

Protocol 4: α-Bromination of Acetophenone

-

Dissolve acetophenone (1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) in a flask protected from light.

-

Add this compound (1 mmol) in small portions over 10 minutes with stirring.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into cold water.

-

Extract the product with diethyl ether, wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Bromination of Alkenes